molecular formula C16H19FN4O2 B7347521 1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide

1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide

Numéro de catalogue B7347521
Poids moléculaire: 318.35 g/mol
Clé InChI: GBSXYXIGXXNARA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a protein that regulates apoptosis or programmed cell death, and its overexpression has been linked to the development of various types of cancer. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for cancer.

Mécanisme D'action

BCL-2 is a protein that plays a crucial role in regulating apoptosis or programmed cell death. It prevents apoptosis by binding to and inhibiting pro-apoptotic proteins, thereby promoting cell survival. 1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide works by selectively binding to the hydrophobic groove of BCL-2 protein and inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins and ultimately, cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. It also disrupts the interaction between BCL-2 and other pro-survival proteins, leading to cancer cell death. This compound has also been shown to have minimal effects on normal cells, making it a promising cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data for further research. However, this compound also has some limitations, such as its selectivity for BCL-2 protein and potential off-target effects. It is important to carefully evaluate its efficacy and safety in different cancer types and patient populations.

Orientations Futures

There are several future directions for 1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide research. One area of focus is the development of combination therapies with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict patient response to this compound. Additionally, there is ongoing research on the use of this compound in other types of cancer, such as solid tumors. Overall, this compound has shown great promise as a potential cancer treatment, and further research is needed to fully understand its efficacy and safety.

Méthodes De Synthèse

The synthesis of 1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of 3-(3-fluoro-4-methoxyphenyl)cyclobutanone, which is then converted to 3-(3-fluoro-4-methoxyphenyl)cyclobutanecarboxylic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 1-ethyl-1H-1,2,3-triazole-4-carboxamide to yield this compound.

Applications De Recherche Scientifique

1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. It has shown promising results in various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma. This compound works by selectively binding to BCL-2 protein and inhibiting its anti-apoptotic function, leading to cancer cell death.

Propriétés

IUPAC Name

1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-3-21-9-14(19-20-21)16(22)18-12-6-11(7-12)10-4-5-15(23-2)13(17)8-10/h4-5,8-9,11-12H,3,6-7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSXYXIGXXNARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(=O)NC2CC(C2)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.